molecular formula C24H27NO4 B10835642 Polyhydroxy benzamide derivative 4

Polyhydroxy benzamide derivative 4

Cat. No.: B10835642
M. Wt: 393.5 g/mol
InChI Key: FXWMRZHJFYXBFU-UHFFFAOYSA-N
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Description

Polyhydroxy benzamide derivative 4 is a compound belonging to the benzamide family, characterized by the presence of multiple hydroxyl groups attached to the benzene ring. Benzamide derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Polyhydroxy benzamide derivative 4 can be synthesized through the direct condensation of benzoic acids and amines in the presence of a catalyst. One efficient method involves using diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of green and reusable catalysts, such as diatomite earth@IL/ZrCl4, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

Polyhydroxy benzamide derivative 4 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Halogenated or alkylated benzamide derivatives.

Comparison with Similar Compounds

Polyhydroxy benzamide derivative 4 is unique due to its multiple hydroxyl groups, which enhance its reactivity and biological activity. Similar compounds include:

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

3-(1-adamantyl)-N-[(2,4-dihydroxyphenyl)methyl]-4-hydroxybenzamide

InChI

InChI=1S/C24H27NO4/c26-19-3-1-18(22(28)9-19)13-25-23(29)17-2-4-21(27)20(8-17)24-10-14-5-15(11-24)7-16(6-14)12-24/h1-4,8-9,14-16,26-28H,5-7,10-13H2,(H,25,29)

InChI Key

FXWMRZHJFYXBFU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C(=O)NCC5=C(C=C(C=C5)O)O)O

Origin of Product

United States

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